molecular formula C17H20ClN3O3S2 B11110481 2-(3-Butyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-4-(3-chlorophenyl)-1,2,4-oxadiazolidine-3,5-dione

2-(3-Butyl-5,5-dimethyl-2-thioxo-1,3-thiazolidin-4-yl)-4-(3-chlorophenyl)-1,2,4-oxadiazolidine-3,5-dione

Cat. No.: B11110481
M. Wt: 413.9 g/mol
InChI Key: CFWPBDBOXNYRNT-UHFFFAOYSA-N
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Description

2-(3-BUTYL-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-4-(3-CHLOROPHENYL)-1,2,4-OXADIAZOLANE-3,5-DIONE is a complex organic compound that features a thiazole ring, an oxadiazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-BUTYL-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-4-(3-CHLOROPHENYL)-1,2,4-OXADIAZOLANE-3,5-DIONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors.

    Formation of the Oxadiazole Ring: This step may involve the cyclization of hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The final compound is often obtained by coupling the thiazole and oxadiazole intermediates under specific conditions, such as the presence of a base or a catalyst.

Industrial Production Methods

Industrial production methods for such compounds may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions may target the oxadiazole ring or the chlorophenyl group.

    Substitution: The compound can participate in substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the chlorophenyl ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Materials Science:

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Probes: It may be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its unique chemical properties.

    Polymer Chemistry: Incorporation into polymers to enhance their mechanical or thermal properties.

Mechanism of Action

The mechanism of action of 2-(3-BUTYL-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-4-(3-CHLOROPHENYL)-1,2,4-OXADIAZOLANE-3,5-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-BUTYL-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-4-PHENYL-1,2,4-OXADIAZOLANE-3,5-DIONE: Lacks the chlorophenyl group, which may affect its reactivity and applications.

    2-(3-BUTYL-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-4-(3-METHOXYPHENYL)-1,2,4-OXADIAZOLANE-3,5-DIONE: Contains a methoxy group instead of a chloro group, potentially altering its chemical and biological properties.

Uniqueness

The presence of the chlorophenyl group in 2-(3-BUTYL-5,5-DIMETHYL-2-THIOXO-1,3-THIAZOLAN-4-YL)-4-(3-CHLOROPHENYL)-1,2,4-OXADIAZOLANE-3,5-DIONE may confer unique reactivity and biological activity compared to similar compounds. This structural feature could influence its binding interactions, stability, and overall efficacy in various applications.

Properties

Molecular Formula

C17H20ClN3O3S2

Molecular Weight

413.9 g/mol

IUPAC Name

2-(3-butyl-5,5-dimethyl-2-sulfanylidene-1,3-thiazolidin-4-yl)-4-(3-chlorophenyl)-1,2,4-oxadiazolidine-3,5-dione

InChI

InChI=1S/C17H20ClN3O3S2/c1-4-5-9-19-13(17(2,3)26-16(19)25)21-14(22)20(15(23)24-21)12-8-6-7-11(18)10-12/h6-8,10,13H,4-5,9H2,1-3H3

InChI Key

CFWPBDBOXNYRNT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(C(SC1=S)(C)C)N2C(=O)N(C(=O)O2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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